molecular formula C7H15NS B2546822 (R)-3-Isopropylthiomorpholine CAS No. 29442-20-4

(R)-3-Isopropylthiomorpholine

Cat. No. B2546822
CAS RN: 29442-20-4
M. Wt: 145.26
InChI Key: NSRDOAOPORIBFB-ZETCQYMHSA-N
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Description

(R)-3-Isopropylthiomorpholine is a chemical compound that has attracted significant attention in scientific research due to its unique properties. The compound is a thiomorpholine derivative, which is a class of heterocyclic organic compounds that contain a sulfur atom and a nitrogen atom in a ring structure. (R)-3-Isopropylthiomorpholine has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of (R)-3-Isopropylthiomorpholine is not fully understood, but studies have suggested that it may act by inhibiting key enzymes involved in cellular processes. For example, the compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, (R)-3-Isopropylthiomorpholine has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
(R)-3-Isopropylthiomorpholine has been found to exhibit a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, (R)-3-Isopropylthiomorpholine has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using (R)-3-Isopropylthiomorpholine in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, the compound's unique properties make it a promising candidate for various research applications. However, one limitation of using (R)-3-Isopropylthiomorpholine is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on (R)-3-Isopropylthiomorpholine. One area of interest is the development of new antimicrobial agents based on the compound's antifungal and antibacterial properties. Additionally, further research is needed to fully understand the mechanism of action of (R)-3-Isopropylthiomorpholine and its potential as an anticancer agent. Finally, studies are needed to evaluate the safety and toxicity of the compound in various settings.

Synthesis Methods

The synthesis of (R)-3-Isopropylthiomorpholine involves the reaction of 3-chloro-1-propanol with sodium hydride, followed by the addition of thiomorpholine and purification through column chromatography. The process yields a high purity product with a yield of approximately 70%.

Scientific Research Applications

(R)-3-Isopropylthiomorpholine has been widely used in scientific research due to its unique properties. The compound has been found to exhibit antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, (R)-3-Isopropylthiomorpholine has been shown to possess anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

(3R)-3-propan-2-ylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRDOAOPORIBFB-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CSCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CSCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Isopropylthiomorpholine

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